molecular formula C14H12N3NaO3 B158726 Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate CAS No. 10142-37-7

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate

Cat. No. B158726
CAS RN: 10142-37-7
M. Wt: 293.25 g/mol
InChI Key: AJDMQIQLQVJZFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate, also known as Orange G, is a synthetic dye that belongs to the azo dye family. It has a bright orange color and is widely used in various industries, including food, cosmetics, and textiles.

Mechanism Of Action

The mechanism of action of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is based on its ability to bind to nucleic acids, particularly DNA. The dye has a high affinity for the phosphate groups of DNA and RNA, and it stains these molecules by intercalating between the base pairs. This results in a visible color change that allows for easy visualization of the stained structures.

Biochemical And Physiological Effects

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its high selectivity for nucleic acids. This makes it a valuable tool for researchers studying DNA and RNA. Additionally, the dye is relatively inexpensive and easy to use.
One limitation of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its potential toxicity. The dye has been shown to be mutagenic and carcinogenic in some studies, although the relevance of these findings to human health is unclear. Additionally, the dye can interfere with some biochemical assays, leading to inaccurate results.

Future Directions

The future directions for research on Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate include developing new staining techniques that minimize its potential toxicity and investigating its potential as a therapeutic agent. Additionally, researchers are exploring the use of this dye in new applications, such as in the development of biosensors and in the imaging of live cells.

Synthesis Methods

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is synthesized by coupling 4-amino-3-methoxyaniline with 3-nitrobenzenediazonium salt, followed by reduction of the resulting diazo compound with sodium sulfite. The final product is obtained by treating the resulting intermediate with sodium hydroxide.

Scientific Research Applications

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is widely used in scientific research as a staining agent for biological samples. It is commonly used in histology and cytology to stain cell nuclei and other cellular structures. It is also used in microbiology to differentiate between different types of bacteria and fungi. Additionally, it is used in immunohistochemistry to detect specific proteins in tissues.

properties

CAS RN

10142-37-7

Product Name

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate

Molecular Formula

C14H12N3NaO3

Molecular Weight

293.25 g/mol

IUPAC Name

sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C14H13N3O3.Na/c1-20-13-8-11(5-6-12(13)15)17-16-10-4-2-3-9(7-10)14(18)19;/h2-8H,15H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

AJDMQIQLQVJZFF-UHFFFAOYSA-M

Isomeric SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+]

SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+]

Other CAS RN

10142-37-7

Origin of Product

United States

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